

A Technical Guide to the Theoretical Structures of Dimethylaminoborane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylaminoborane*

Cat. No.: *B1631071*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: **Dimethylaminoborane**, $(\text{CH}_3)_2\text{HNBH}_3$ (DMAB), is a compound of significant interest due to its role in chemical hydrogen storage and as a precursor in synthetic chemistry. Its structural characteristics have been the subject of numerous theoretical and experimental investigations. This technical whitepaper provides an in-depth summary of the theoretical studies on the molecular and crystalline structures of **dimethylaminoborane**. It covers the monomeric gas-phase structure, the polymorphic dimeric solid-state structures, and the trimeric form. Detailed computational methodologies are provided, and key quantitative data from the literature are summarized in tabular form for comparative analysis.

Monomeric and Gas-Phase Structure

Theoretical studies, often complemented by gas-phase electron diffraction (GED), have been crucial in defining the geometry of the isolated **dimethylaminoborane** molecule. These studies typically employ high-level quantum chemical calculations to determine bond lengths, angles, and conformational preferences.

Computational Geometry

The structure of the monomeric form of dimethylamine-borane has been investigated using various quantum chemical methods, including Møller-Plesset perturbation theory (MP2).^[1] Calculations have identified a single minimum on the potential-energy surface corresponding to a C_s -symmetric structure.^[1]

Table 1: Theoretical Geometric Parameters of Monomeric Dimethylamine-Borane

Parameter	Method/Basis Set	Value
N-B bond length	MP2 / 6-311G*	1.658 Å
C-N bond length	MP2 / 6-311G*	1.474 Å
N-H bond length	MP2 / 6-311G*	1.017 Å
B-H bond length	MP2 / 6-311G*	1.220 Å
C-N-C angle	MP2 / 6-311G*	110.8°

| C-N-B angle | MP2 / 6-311G* | 110.1° |

Data sourced from studies utilizing the Gaussian 03 suite of programs.[\[1\]](#)

Bonding and Electronic Structure

The B-N bond in aminoboranes is a classic example of a dative covalent bond. Theoretical calculations using Density Functional Theory (DFT) at the B3PW91/6-311++G** level have been employed to explore the nature of this bond, including its π -character which arises from the interaction of the nitrogen lone pair with the vacant p-orbital on the boron atom.[\[2\]](#) The self-association of DMAB molecules via N-H \cdots H-B dihydrogen bonds has also been studied computationally, with DFT calculations (M06 functional) showing calculated formation enthalpies for dimers and tetramers in dichloromethane (DCM) solution.[\[3\]](#)

Table 2: Calculated Self-Association Enthalpies of DMAB in DCM

Associate	Method	Calculated Formation Enthalpy (ΔH)
Dimer	M06 (SMD)	-6.5 kcal/mol
Tetramer	M06 (SMD)	-11.6 kcal/mol

Calculations performed relative to the DMAB monomer.[\[3\]](#)

Oligomeric and Solid-State Structures

In the solid state, **dimethylaminoborane** exists as oligomers, primarily as a dimer or a trimer, depending on the conditions of synthesis.[4][5] The dimer itself exhibits polymorphism, with a low-temperature triclinic phase and a higher-temperature monoclinic phase.[4][5]

Dimeric Polymorphs: $[N(CH_3)_2-BH_2]_2$

Computational studies using dispersion-corrected DFT have been instrumental in understanding the structures and phase transition of dimeric **dimethylaminoborane**.[4] The triclinic phase is stable at low temperatures and undergoes a second-order phase transition to a monoclinic structure above 290 K.[4][5]

- Triclinic Phase (P-1): At 100 K, the dimer crystallizes in the triclinic space group P-1.[4] The molecule has an inversion center located within the B_2N_2 four-membered ring.[6]
- Monoclinic Phase (C2/m): Above 290 K, it transitions to a monoclinic structure with space group C2/m.[4][5] In this phase, the boron and nitrogen atoms are located on a mirror plane. [4][5]

DFT calculations have been used to optimize the crystal structures and compare them with experimental X-ray powder diffraction data.[4] The energy difference between the triclinic and monoclinic structures is small, calculated to be $-1.95 \text{ kJ mol}^{-1}$ per formula unit using the PBE-TS functional, which is consistent with a phase transition occurring near room temperature.[4]

Table 3: Comparison of Experimental and Theoretical Unit-Cell Parameters for Dimeric DMAB

Phase (Temp.)	Parameter	Experimental	Calculated (PBE-TS)
Triclinic (0 K, extrapolated)	a (Å)	5.8330	5.872
	b (Å)	6.029	6.046
	c (Å)	6.2400	6.230
	α (°)	80.372	80.46
	β (°)	81.533	81.65
	γ (°)	65.942	65.73
Monoclinic (293 K)	a (Å)	6.2314	6.241
	b (Å)	11.0574	11.059
	c (Å)	6.2759	6.299
	β (°)	98.754	98.66

Data sourced from Pluta et al. (2021).[\[4\]](#)

Trimeric Structure: $[\text{N}(\text{CH}_3)_2\text{-BH}_2]_3$

Dimethylaminoborane can also crystallize as a trimer, forming a six-membered $(\text{B-N})_3$ ring in an orthorhombic space group.[\[4\]](#)[\[5\]](#) DFT calculations that include dispersion corrections indicate that the six-membered ring of the trimer is energetically more stable than the four-membered ring of the dimer, which can be attributed to the reduced ring strain in the former.[\[4\]](#)

Theoretical and Computational Protocols

The accuracy of theoretical studies on molecular structures is highly dependent on the chosen computational methodology. The following sections detail the key protocols cited in the literature for **dimethylaminoborane**.

Protocol 1: Gas-Phase Molecular Structure Optimization

This protocol is based on the methods used for studying the isolated dimethylamine-borane molecule.[1]

- Software: Gaussian 03 suite of programs.[1]
- Initial Geometry: A starting molecular geometry is created, often based on known structures of similar compounds.
- Level of Theory Selection:
 - Initial optimization is performed at the spin-restricted Hartree-Fock (HF) level with the 3-21G* and then the 6-31G* basis sets.[1]
 - To account for electron correlation, subsequent optimizations are performed using Møller-Plesset perturbation theory (MP2).[1]
- Basis Set Selection: For higher accuracy, larger basis sets such as 6-311G* and 6-311++G** are employed at the MP2 level.[1]
- Optimization and Verification: The geometry is optimized to find a minimum on the potential energy surface. This is verified by performing a vibrational frequency calculation, where the absence of imaginary frequencies confirms a true minimum.

Protocol 2: Solid-State Crystal Structure Optimization

This protocol details the methodology for theoretical studies of crystalline polymorphs, as applied to the dimer and trimer of **dimethylaminoborane**.[4]

- Software: Cambridge Sequential Total Energy Package (CASTEP).[4]
- Theoretical Framework: Density Functional Theory (DFT) within the plane-wave pseudopotential formalism.
- Functional Selection: The Perdew–Burke–Ernzerhof (PBE) generalized gradient approximation (GGA) is used, augmented with a dispersion correction scheme (e.g., PBE-D2 or PBE-TS) to accurately model van der Waals interactions.[4]
- Parameters:

- Plane-wave cut-off energy: 800 eV.[6]
- k-point sampling: A Monkhorst–Pack grid is used (e.g., $4 \times 4 \times 3$ for dimeric structures, $2 \times 2 \times 2$ for the trimer).[4]
- Geometry Optimization: A full geometry optimization is performed, relaxing both the atomic positions and the unit-cell parameters until convergence thresholds are met (e.g., energy change $< 10^{-6}$ eV, residual force < 0.005 eV \AA^{-1}).[6]

Protocol 3: Anharmonic Vibrational Frequency Calculation

While extensive vibrational analysis for DMAB is not prominent in the search results, this protocol describes a high-accuracy method used for the analogous ammonia borane, which is considered a gold standard for such calculations.[7]

- Level of Theory: Coupled cluster singles and doubles with perturbative triples, explicitly correlated (CCSD(T)-F12b).[7][8]
- Basis Set: A correlation-consistent basis set suitable for explicitly correlated methods, such as cc-pCVTZ-F12 or cc-pVTZ-F12.[7][8]
- Methodology: A Quartic Force Field (QFF) approach is used. This involves a fourth-order Taylor series expansion of the potential energy surface around the equilibrium geometry.[7][8]
- Analysis: The QFF is used within rovibrational second-order perturbation theory (VPT2) to compute anharmonic vibrational frequencies. This analysis must account for potential Fermi, Coriolis, and Darling-Dennison resonances to achieve high accuracy (e.g., within 5 cm^{-1} of experimental gas-phase values).[7]

Visualized Workflows and Relationships

```
// Connections start -> level_theory; level_theory -> basis_set; basis_set -> run_opt; run_opt -> freq_calc; freq_calc -> check_min; check_min -> run_opt [label=" No (Imaginary Freq.) "]; check_min -> prop_calc [label=" Yes "]; prop_calc -> analyze; } caption: "General workflow for theoretical structural analysis."
```

```
// Relationships monomer -> dimer_tri [label=" Crystallization "]; monomer -> trimer [label=" Crystallization\n(Different Conditions) "];  
  
dimer_tri -> dimer_mono [label=" Heat > 290 K\n(2nd Order Transition) ", color="#EA4335",  
fontcolor="#202124"]; dimer_mono -> dimer_tri [label=" Cool < 290 K ", color="#4285F4",  
fontcolor="#202124"];  
  
{rank=same; dimer_tri; trimer;}  
  
// Invisible edge for layout edge [style=invis]; trimer -> dimer_mono; } caption: "Structural  
relationships of dimethylaminoborane."
```

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polymorphism of dimethylaminoborane N(CH₃)₂-BH₂ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymorphism of dimethylaminoborane N(CH₃)₂-BH₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [A Technical Guide to the Theoretical Structures of Dimethylaminoborane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631071#theoretical-studies-on-dimethylaminoborane-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com